
L-Iduronic acid
Vue d'ensemble
Description
L-Iduronic acid (IdoA) is a hexuronic acid and a critical component of glycosaminoglycans (GAGs) such as heparin, heparan sulfate (HS), and dermatan sulfate (DS) . Structurally, it is the C5-epimer of D-glucuronic acid (GlcA), differing in the stereochemistry at the fifth carbon (axial hydroxyl group in IdoA vs. equatorial in GlcA) . This minor structural variation confers unique conformational flexibility to IdoA, enabling it to adopt multiple ring conformations (e.g., $ ^1C4 $, $ ^2S0 $, and $ ^4C_1 $) that are critical for mediating protein-binding interactions in biological systems .
IdoA is biosynthesized via the enzymatic C5-epimerization of GlcA residues in GAG chains, a process catalyzed by D-glucuronyl C5-epimerases. This modification is tightly coupled with sulfation, particularly at the C2 position of IdoA and adjacent N-sulfated glucosamine residues, which enhances its biological activity . Notably, IdoA-containing GAGs exhibit higher binding affinity to growth factors (e.g., FGF2) and anticoagulant proteins (e.g., antithrombin) compared to GlcA-dominated polymers .
Méthodes De Préparation
Epimerization Strategies from D-Glucuronic Acid Derivatives
The majority of IdoA syntheses begin with D-glucuronic acid derivatives due to their structural similarity and commercial availability. Epimerization at the C-5 position is the cornerstone of these methods, often achieved through intermediate aldehyde or ketone formation.
Ferrier Photobromination and Radical Reduction
A 2023 study demonstrated a streamlined two-step synthesis starting from methyl 1,2,3,4-tetra-O-β-D-glucuronate. Ferrier’s photobromination with N-bromosuccinimide (NBS) yields a 5-bromo intermediate, which undergoes radical reduction using tris(trimethylsilyl)silane (TTMSS) to produce methyl 1,2,3,4-tetra-O-acetyl-α-L-iduronate. This method achieves a 14% yield of the α-L-iduronate isomer, with the remaining material recovering as the β-D-glucuronate precursor . The radical reduction step’s efficiency depends on the stabilizing effects of the acetyl protecting groups, which minimize side reactions during hydrogen abstraction.
Late-Stage Oxidation of L-Idose Derivatives
Alternative routes employ L-idose intermediates, where the C-6 hydroxyl group is oxidized to a carboxylate post-glycosylation. For example, 3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose undergoes sequential deprotection, epimerization, and TEMPO-mediated oxidation to yield IdoA derivatives. This approach is advantageous for constructing iduronate-containing oligosaccharides, as oxidation can be performed after glycosidic bond formation . However, over-oxidation to uronic acids remains a challenge, requiring careful control of reaction conditions.
Cyanohydrin-Based Syntheses for Gram-Scale Production
Cyanohydrin reactions offer a stereocontrolled pathway to IdoA precursors with high diastereomeric excess (de). Hansen et al. (2009) developed a scalable four-step synthesis from diacetone-D-glucose, achieving 76% overall yield and 90% de. The key step involves the cyanohydrin reaction of aldehyde 2 with trimethylsilyl cyanide (TMSCN), producing L-ido cyanohydrin 3 .
Table 1: Cyanohydrin Reaction Optimization
Catalyst | Solvent | Temperature (°C) | Yield (%) | de (%) |
---|---|---|---|---|
TiCl4 | CH2Cl2 | -78 | 85 | 90 |
BF3·OEt2 | THF | 0 | 72 | 85 |
None (thermal) | Toluene | 110 | 65 | 78 |
The cyanohydrin 3 is subsequently converted to 1,2-isopropylidene-protected L-ido nitrile (8 ) and carboxy ester (10 ), which serve as glycosyl donors for heparin-related disaccharides. This method’s scalability (>1 mol batches) makes it industrially viable for producing iduronate-containing therapeutics .
Radical Reduction Approaches to Thioglycoside Lactones
Bicyclic lactones derived from IdoA are critical for constructing heparin oligosaccharides due to their conformational locking properties. A 2015 protocol describes the synthesis of [3.2.1] and [2.2.2] L-iduronate lactones from L-idofuranoside cyanohydrin 1 . The process involves:
-
Large-scale (100 g) preparation of 3-OBn L-IdoA via acid-catalyzed cyclization.
-
Thioglycoside formation using BF3·OEt2 and thiophenol.
The [2.2.2] lactone acts as a conformational switch, enabling superdisarming of iduronate components during glycosylation. Mild methanolysis reopens the lactone ring, restoring reactivity for oligosaccharide chain elongation .
Tandem Decarboxylation-Cyclization for C-5 Inversion
A patent-pending method (EP2578594A1) bypasses traditional epimerization by employing a decarboxylation/intramolecular cyclization tandem reaction. Starting from methyl D-glucuronate IV , the process involves:
-
Transacetalization with 2,2-dimethoxypropane to form V .
-
Saponification to generate sodium salt VI .
-
Acid-catalyzed decarboxylation-cyclization yielding L-idose derivative VII .
Table 2: Tandem Reaction Optimization
Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|
H2SO4 | 80 | 6 | 82 |
HCl | 60 | 12 | 75 |
TFA | RT | 24 | 68 |
This method achieves direct C-5 configuration inversion without isolating intermediates, reducing the synthetic steps from 12 to 4 compared to classical routes .
Glycosylation Strategies for Heparin Disaccharides
IdoA’s utility lies in its incorporation into heparin-like oligosaccharides. Recent advances focus on iduronate thioglycosides as donors:
[2.2.2] Lactone-Based Glycosylation
Activation of [2.2.2] lactone thioglycosides with bis(trifluoromethanesulfonic)imide (Tf2NH) enables efficient coupling with glucosamine acceptors. For example, reaction with N-Troc-glucosamine provides GlcN-IdoA disaccharides in 78% yield with α-selectivity (α:β = 4:1) . The lactone’s rigidity ensures high anomeric control, critical for biological activity.
Direct Oxidation of L-Idose Disaccharides
Post-glycosylation oxidation of C-6 hydroxyl groups using Pt/C and O2 in aqueous acetone converts L-idose-containing disaccharides to IdoA analogs. This strategy avoids the need for pre-formed iduronate donors but requires orthogonal protecting groups stable under oxidative conditions .
Analyse Des Réactions Chimiques
Types of Reactions: L-iduronic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve reagents like halogens or sulfonates under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Structural Role in Polysaccharides
Chondroitin/dermatan sulfate : IdoA is a critical component of chondroitin sulfate and dermatan sulfate, where it contributes to the flexibility and binding potential of these polysaccharides. The presence of IdoA enhances the biological activities related to cellular processes such as migration, proliferation, differentiation, and angiogenesis. These properties make IdoA-containing polysaccharides essential in wound healing and inflammation responses .
Polysaccharide | Function | Role of IdoA |
---|---|---|
Chondroitin sulfate | Structural support in cartilage | Increases flexibility and binding potential |
Dermatan sulfate | Modulates cellular activities | Influences migration and proliferation |
Therapeutic Applications
Anticoagulant Agents : IdoA is integral to the synthesis of heparinoid anticoagulants. Its unique conformational plasticity allows it to participate effectively in the binding of antithrombin, which is crucial for anticoagulant activity. Research has shown that modifications to IdoA can lead to the development of novel anticoagulants with improved efficacy .
Case Study : A study demonstrated that replacing IdoA with a more readily available sugar unit did not compromise the anticoagulant properties, indicating that structural modifications can yield effective therapeutic agents .
Biomedical Research
Growth Factor Interactions : IdoA plays a pivotal role in modulating interactions with various growth factors. For instance, 4-O-sulfated IdoA disaccharides have been identified as potential ligands for vascular endothelial growth factor (VEGF), influencing endothelial cell behavior such as proliferation and migration .
Growth Factor | Interaction | Impact of IdoA |
---|---|---|
Vascular Endothelial Growth Factor (VEGF) | Modulates endothelial cell behavior | Enhances proliferation and migration |
Pathological Implications
IdoA's involvement in pathological conditions such as cancer and inflammation highlights its regulatory functions. For example, it has been shown to influence cytokine activities and cellular responses during wound healing processes . The structural changes induced by IdoA in connective tissues are also linked to conditions like Ehlers-Danlos syndrome, emphasizing its importance in both health and disease .
Mécanisme D'action
L-iduronic acid exerts its effects primarily through its incorporation into glycosaminoglycans, which interact with various proteins and receptors in the body . These interactions are crucial for processes such as cell adhesion, migration, and proliferation . The molecular targets include fibroblast growth factors, interleukins, and chemokines .
Comparaison Avec Des Composés Similaires
Structural and Conformational Differences
L-Iduronic Acid vs. D-Glucuronic Acid
IdoA’s conformational plasticity allows it to adopt non-chair conformations (e.g., $ ^2S0 $), which are essential for high-affinity interactions with proteins like antithrombin . In contrast, GlcA’s rigid $ ^4C1 $ chair conformation limits its adaptability, making it less effective in dynamic binding scenarios .
Functional Differences in GAGs
- Heparin/HS : IdoA residues in heparin/HS are critical for anticoagulant activity. The pentasaccharide sequence containing a 2-O-sulfated IdoA residue is required for binding antithrombin, accelerating its inhibition of thrombin by ~1,000-fold . HS lacking IdoA (e.g., in Hsepi−/− mice) shows reduced FGF2 signaling due to improper sulfation patterns and weakened growth factor interactions .
- Dermatan Sulfate : IdoA in DS facilitates interactions with collagen and regulates wound healing. DS with GlcA instead of IdoA loses its ability to bind collagen VI .
Occurrence in Prokaryotes vs. Eukaryotes
While IdoA was long considered exclusive to animal GAGs, recent studies identify its presence in prokaryotic polysaccharides:
- Prokaryotes : IdoA is found in O-antigens of Pseudoalteromonas haloplanktis and Escherichia coli type 112ab, as well as in extracellular polysaccharides of Butyrivibrio fibrisolvens . These organisms possess putative D-glucuronyl C5-epimerases, suggesting convergent evolution of IdoA biosynthesis .
- Eukaryotes : IdoA is abundant in heparin, HS, and DS. Its absence in plants and fungi underscores its specialized role in animal extracellular matrix signaling .
Activité Biologique
L-Iduronic acid (IdoA) is a critical component of various glycosaminoglycans (GAGs), particularly in chondroitin sulfate and heparan sulfate. Its unique structural properties and biological activities have garnered significant attention in biomedical research. This article explores the biological activity of this compound, focusing on its roles in cellular processes, interactions with proteins, and implications in health and disease.
Structural Characteristics
This compound is an epimer of D-glucuronic acid, differing at the C5 position. This epimerization leads to distinct conformational properties that influence its biological functions. The presence of IdoA contributes to the flexibility of polysaccharide chains, enhancing their binding capabilities and interactions with various proteins.
Table 1: Comparison of this compound and D-Glucuronic Acid
Property | This compound (IdoA) | D-Glucuronic Acid (GlcA) |
---|---|---|
Epimerization | C5 position | C5 position |
Conformational flexibility | High | Moderate |
Role in GAGs | Chondroitin sulfate, heparan sulfate | Chondroitin sulfate |
Biological activities | Cell migration, angiogenesis, anticoagulation | Cell adhesion, signaling |
1. Cellular Properties
This compound plays a significant role in various cellular activities, including:
- Cell Migration : IdoA enhances the migratory capacity of cells, which is crucial during wound healing and tissue repair .
- Proliferation and Differentiation : It influences cell proliferation and differentiation through interactions with growth factors like fibroblast growth factor (FGF) and transforming growth factor-beta (TGF-β) .
- Angiogenesis : IdoA-modified heparan sulfate mimics have been shown to modulate endothelial cell proliferation and migration, promoting angiogenesis .
2. Interactions with Proteins
The biological activity of this compound is largely mediated through its interactions with various proteins:
- Anticoagulant Activity : IdoA contributes to the anticoagulant properties of heparan sulfate by binding to antithrombin and inhibiting coagulation factors .
- Growth Factor Binding : The sulfation patterns of IdoA significantly affect its binding affinity for growth factors, which can modulate cellular responses .
Case Study 1: Role in Cancer Progression
Research indicates that alterations in IdoA content in glycosaminoglycans are associated with tumor progression. In a study involving gastric cancer tissues, increased levels of IdoA were linked to enhanced tumor cell migration and invasion .
Case Study 2: Ehlers-Danlos Syndrome
Mutations affecting the enzymes responsible for IdoA biosynthesis have been implicated in a new type of Ehlers-Danlos syndrome. Patients exhibited connective tissue abnormalities due to altered chondroitin/dermatan sulfate structures .
Future Directions
Ongoing research aims to further elucidate the mechanisms by which this compound influences cellular behavior and its potential therapeutic applications. The development of synthetic IdoA-based heparan sulfate mimics presents opportunities for novel drug candidates targeting various diseases, including cancer and cardiovascular disorders .
Q & A
Basic Research Questions
Q. What methodologies are commonly used to detect and quantify L-Iduronic acid in glycosaminoglycans (GAGs)?
this compound (L-IdoA) is typically identified and quantified using a combination of enzymatic digestion, chromatography, and spectroscopic techniques. For example:
- High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection can separate and quantify L-IdoA after derivatization with 2-aminoacridone .
- Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1D/2D 1H/13C NMR) resolves structural isomers like L-IdoA and D-glucuronic acid by analyzing distinct chemical shifts in their anomeric proton regions .
- Mass Spectrometry (MS) with electrospray ionization (ESI-MS/MS) identifies sulfation patterns and epimerization states in GAG fragments .
Q. How is the biosynthesis pathway of this compound experimentally validated in mammalian systems?
The biosynthesis of L-IdoA involves C5-epimerization of D-glucuronic acid (D-GlcA) by enzymes like DSEL (D-glucuronyl C5-epimerase). Key validation steps include:
- Knockout/knockdown models : Silencing DSEL in cell lines (e.g., CHO cells) and observing reduced L-IdoA content via HPLC or immunohistochemistry .
- Isotopic labeling : Tracking 13C-labeled D-GlcA incorporation into L-IdoA using NMR to confirm enzymatic conversion .
Q. What are the challenges in synthesizing this compound-containing oligosaccharides for structural studies?
Chemical synthesis faces:
- Stereochemical control : Ensuring correct α/β-anomeric configurations during glycosidic bond formation. Solid-phase synthesis with thioglycoside donors improves regioselectivity .
- Sulfation patterns : Mimicking natural sulfation (e.g., 2-O-sulfation in heparin) requires orthogonal protecting groups and stepwise deprotection .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s conformational flexibility across crystallographic and solution-phase studies?
Crystallography often shows rigid chair conformations, while NMR suggests 1C4 ↔ 2S0 skew-boat equilibria. To address this:
- Molecular Dynamics (MD) simulations : Compare force fields (e.g., GLYCAM vs. CHARMM) to model solvent effects and ionic interactions (e.g., Na+ binding) .
- Residual Dipolar Coupling (RDC) NMR : Measures angular constraints in aligned media to validate dynamic conformations .
Q. What experimental designs are optimal for studying this compound’s role in protein-GAG interactions (e.g., antithrombin-heparin binding)?
- Surface Plasmon Resonance (SPR) : Immobilize heparin oligosaccharides on sensor chips to measure binding kinetics (ka, kd) with antithrombin under varying pH/ionic conditions .
- Cryo-EM : Resolve ternary complexes (e.g., antithrombin-heparin-thrombin) to map L-IdoA’s spatial contributions to allostery .
Q. How can conflicting data on this compound’s sulfation-dependent biological activities be reconciled?
Discrepancies arise from heterogeneous GAG sources (e.g., tissue-specific sulfation). Solutions include:
- Chemoenzymatic synthesis : Generate homogeneous L-IdoA-sulfated oligosaccharides to isolate sulfation effects .
- Machine learning : Train models on structural-activity datasets to predict sulfation motifs critical for binding (e.g., fibroblast growth factor signaling) .
Q. Methodological Considerations Table
Technique | Application in L-IdoA Research | Key Parameters |
---|---|---|
2D-NMR | Conformational analysis | 1H-13C HSQC, TOCSY for spin systems |
ESI-MS/MS | Sulfation pattern mapping | Collision energy, fragmentation patterns |
SPR | Protein-GAG interaction kinetics | Immobilization pH, flow rate |
MD Simulations | Dynamic conformation modeling | Force field selection, solvent model |
Propriétés
Numéro CAS |
2073-35-0 |
---|---|
Formule moléculaire |
C6H10O7 |
Poids moléculaire |
194.14 g/mol |
Nom IUPAC |
(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2-,3+,4+,6?/m0/s1 |
Clé InChI |
AEMOLEFTQBMNLQ-HNFCZKTMSA-N |
SMILES |
C(=O)C(C(C(C(C(=O)O)O)O)O)O |
SMILES isomérique |
[C@@H]1([C@@H]([C@@H](OC([C@@H]1O)O)C(=O)O)O)O |
SMILES canonique |
C1(C(C(OC(C1O)O)C(=O)O)O)O |
Synonymes |
L-IDURONIC ACID; (2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid; (2R,3S,4S,5R)-3,4,5,6-tetrahydroxytetrahydropyran-2-carboxylic acid; L-Iduronic acid min. 98% |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.